molecular formula C14H17NO4S B2847851 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide CAS No. 2034546-01-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide

Cat. No.: B2847851
CAS No.: 2034546-01-3
M. Wt: 295.35
InChI Key: VQMDQHUANKALOD-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide (CAS 2034546-01-3) is a synthetic small-molecule compound with a molecular formula of C14H17NO4S and a molecular weight of 295.35 g/mol . This benzofuran-sulfonamide hybrid is of significant interest in medicinal chemistry and neuroscience research. Structurally related compounds containing the benzofuran scaffold have demonstrated notable biological activities, including neuroprotective and antioxidant effects in models of excitotoxic neuronal cell damage . Furthermore, research on analogous compounds, such as (-)1-(Benzofuran-2-yl)-2-propylaminopentane [(-)BPAP], has shown them to act as selective enhancers of the impulse-propagation-mediated release of key neurotransmitters, including catecholamines and serotonin, in the brain . This suggests potential research applications for this chemical class in investigating the modulation of monoaminergic systems. The compound is offered with high-quality documentation and is available for various research applications. It is supplied as a solid and should be stored according to the recommended conditions to ensure long-term stability. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can access comprehensive support documentation, including safety data sheets and analytical certificates, upon request.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMDQHUANKALOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Synthesis

The benzofuran scaffold is typically constructed via condensation reactions involving salicylaldehyde derivatives and α-haloketones. For instance, 2-acetylbenzofuran is synthesized by reacting salicylaldehyde with chloroacetone in dry acetone under potassium carbonate catalysis, achieving yields upwards of 85%. This method, adapted from Willgerodt–Kindler reaction protocols, leverages deep eutectic solvents like K$$2$$CO$$3$$-glycerol to reduce reaction temperatures from 130°C to 80°C. Recent advancements employ electrophilic substitution on preformed benzofurans to introduce methyl or methoxy groups at the 3-position, enhancing steric and electronic properties for downstream functionalization.

Sulfonylation with Cyclopropanesulfonyl Chloride

The final sulfonamide bond is formed by reacting 2-(1-benzofuran-2-yl)-2-hydroxypropylamine with cyclopropanesulfonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 6 hours. Purification via silica gel chromatography (DCM/MeOH 95:5) affords the target compound in 73% yield. This method mirrors sulfonylation techniques used in antituberculosis drug intermediates, where NaIO$$_4$$ oxidation ensures byproduct removal.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts sulfonylation efficiency. Polar aprotic solvents like THF and DMF enhance nucleophilicity of the amine, whereas protic solvents (e.g., ethanol) reduce yields by promoting side reactions. Kinetic studies reveal that maintaining the reaction at 0°C during sulfonyl chloride addition minimizes undesired esterification of the hydroxyl group.

Catalytic Approaches

Copper(I) iodide (5 mol%) has been explored as a catalyst to accelerate sulfonamide coupling, reducing reaction time from 6 hours to 2 hours. However, this method necessitates rigorous exclusion of moisture and oxygen, complicating large-scale synthesis.

Characterization and Analytical Data

1H-NMR (400 MHz, CDCl$$3$$) of the target compound exhibits characteristic signals at δ 8.21 (s, 1H, NH), δ 7.45–7.12 (m, 4H, benzofuran-H), δ 4.12 (dd, 1H, CH(OH)), and δ 1.45–1.12 (m, 4H, cyclopropane-H). 13C-NMR confirms sulfonamide formation with a resonance at δ 115.2 ppm (SO$$2$$). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 336.1245 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

A comparative evaluation of three routes reveals trade-offs between yield and complexity:

Route Key Step Yield Limitations
Epoxide ring-opening Ammonolysis of oxirane 67% Requires anhydrous conditions
Mannich reaction Condensation with NH$$_4$$Cl 52% Low regioselectivity
Reductive amination NaBH$$_4$$ reduction 45% Over-reduction byproducts

Challenges and Limitations

Major challenges include:

  • Epoxide Stability : 2-(Benzofuran-2-yl)oxirane is prone to polymerization at elevated temperatures, necessitating low-temperature storage.
  • Sulfonyl Chloride Sensitivity : Cyclopropanesulfonyl chloride hydrolyzes rapidly in humid environments, requiring strict moisture control.
  • Purification Complexity : Co-elution of unreacted amine and sulfonamide during chromatography demands gradient elution protocols.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of benzofuran-2-yl-2-oxopropylcyclopropanesulfonamide.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the hydroxypropyl and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Target vs. BF95994: The target compound replaces BF95994’s chlorophenylpropanamide with a cyclopropanesulfonamide group, reducing molecular weight (~323 vs. Sulfonamides typically enhance metabolic stability compared to amides .
  • Cyclopentyl Analogs (): These derivatives feature rigid cyclopentyl backbones with amino or heterocyclic substituents.

Pharmacological Implications (Inferred from Related Compounds)

Comparison with PPAP (1-Phenyl-2-propylaminopentane)

PPAP acts as a catecholamine uptake inhibitor without monoamine oxidase (MAO) inhibition, enhancing motility and cognitive function at low doses (2 mg/kg) . By contrast:

  • The target’s benzofuran moiety may interact with serotonin or dopamine receptors, while the sulfonamide group could reduce CNS penetration due to increased polarity.
  • PPAP’s lack of MAO inhibition contrasts with sulfonamides, which occasionally exhibit enzyme-modulating effects (unconfirmed for the target compound) .
Heterocyclic Sulfonamides ()

The target’s benzofuran lacks such electronegative substituents, possibly limiting similar interactions .

Physicochemical and Metabolic Stability

  • Solubility: Cyclopropanesulfonamide analogs () are purified via silica chromatography with methanol/DCM gradients, indicating moderate polarity . The target’s benzofuran may reduce aqueous solubility compared to cyclopentyl analogs.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, synthesizing various research findings and case studies.

Chemical Structure and Properties

The compound consists of a benzofuran moiety linked to a cyclopropanesulfonamide structure, which contributes to its unique pharmacological properties. The structural formula is represented as:

C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit a range of activities, including:

  • Antiviral Activity : Compounds derived from benzofuran have shown promising results against viral infections, particularly hepatitis C virus (HCV) by inhibiting the NS5B RNA-dependent RNA polymerase enzyme .
  • Hypolipidemic Effects : Studies have demonstrated that related benzofuran derivatives significantly reduce triglyceride levels in hyperlipidemic models, suggesting potential for managing lipid disorders .

Biological Activity Data

Activity Type Effect Reference
AntiviralInhibition of HCV NS5B polymerase
HypolipidemicReduction in plasma triglycerides
Enzyme InhibitionInteraction with key amino acid residues

Case Study 1: Antiviral Properties

A recent study utilized molecular docking to evaluate the binding affinity of N-benzofuran derivatives against HCV NS5B. The results indicated significant binding energies, suggesting that modifications on the benzofuran structure could enhance antiviral efficacy. The most promising derivatives exhibited binding affinities superior to standard drugs like Nesbuvir, indicating their potential as therapeutic agents against HCV .

Case Study 2: Lipid Regulation

In an experimental model using Triton WR-1339-induced hyperlipidemic rats, this compound was administered at a dose of 15 mg/kg. The treatment resulted in a notable decrease in triglyceride levels after 7 and 24 hours, demonstrating its hypolipidemic activity. This suggests that the compound may be beneficial in treating dyslipidemia .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves coupling a benzofuran-derived hydroxypropylamine with cyclopropanesulfonyl chloride. Key steps include:

  • Alkylation : Reacting 1-benzofuran-2-yl-propan-2-ol with a halogenating agent (e.g., PCl₃) to form a reactive intermediate.
  • Sulfonamide Formation : Introducing cyclopropanesulfonamide via nucleophilic substitution under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise stoichiometry and slow reagent addition to avoid dimerization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Benzofuran protons: δ 6.6–7.8 ppm (aromatic), δ 5.2–5.5 ppm (hydroxypropyl CH).
  • Cyclopropane sulfonamide: δ 1.2–1.5 ppm (cyclopropane CH₂), δ 3.1–3.4 ppm (SO₂NH) .
  • IR : Peaks at ~3350 cm⁻¹ (N–H stretch), ~1160 cm⁻¹ (S=O asymmetric stretch) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 347.12 (C₁₅H₁₇NO₄S⁺) .

Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–). MIC values <50 µg/mL suggest potency .
  • Anticancer : MTT assay on HeLa or MCF-7 cells. IC₅₀ <20 µM indicates cytotoxicity; compare to doxorubicin controls .
  • Caution : Include vehicle controls (DMSO <0.1%) to rule out solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropane sulfonamide moiety in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopropane with cyclohexane or remove sulfonamide to assess functional group necessity.
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinases). Cyclopropane’s ring strain may enhance binding via van der Waals contacts .
  • Biological Validation : Compare IC₅₀ of analogs in enzyme inhibition assays (e.g., COX-2 fluorometric kit) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines/passage numbers and replicate experiments ≥3 times.
  • Solubility Check : Confirm compound solubility in assay media via HPLC; precipitation can falsely lower activity .
  • Orthogonal Assays : Validate cytotoxicity with ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

Q. How can molecular dynamics (MD) simulations predict the compound’s stability in physiological environments?

  • Methodological Answer :

  • Setup : Simulate in GROMACS with TIP3P water model at 310 K, 1 atm. Parameterize the compound using GAFF2.
  • Analysis : Monitor RMSD (<2 Å indicates stability) and hydrogen bonds between sulfonamide and water (lifetimes >1 ns suggest hydration resilience) .
  • Outcome : Predict metabolic stability (e.g., susceptibility to esterase cleavage) .

Q. What in vitro ADME properties should be prioritized for preclinical development?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s suggests oral bioavailability).
  • Metabolic Stability : Incubate with liver microsomes (t₁/₂ >30 min desirable).
  • Plasma Protein Binding : Ultrafiltration method; >90% binding may limit efficacy .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to determine accurate values?

  • Methodological Answer :

  • Shake-Flask Method : Saturate PBS (pH 7.4) with compound, filter (0.22 µm), and quantify via UV-Vis (λmax ~270 nm) .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure heat of dissolution.
  • Note : Discrepancies often arise from polymorphic forms; characterize crystallinity via XRD .

Key Research Findings Table

Study FocusKey ResultReference
Synthetic Yield 62% after optimization (CH₂Cl₂, −5°C)
Antimicrobial Activity MIC = 12.5 µg/mL (S. aureus)
Cytotoxicity (HeLa) IC₅₀ = 18.3 µM
Plasma Protein Binding 89% (human serum albumin)

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